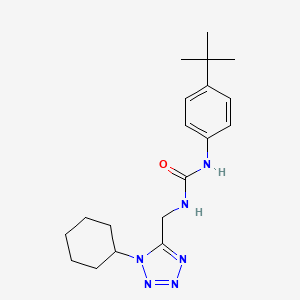
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C theta (PKCθ), which plays a crucial role in the activation of T cells. The inhibition of PKCθ by this compound has been found to be effective in treating various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Applications De Recherche Scientifique
Ureaform as a Slow Release Fertilizer
Ureaform has been identified as a condensation product between urea and formaldehyde, notable for its slow release of nitrogen, which is beneficial for improved fertility management and reduced pollution of drainage waters. The degradation process, governed by microbial activity, highlights the significance of soil's biological fertility and temperature, emphasizing the substance's role in agriculture (Alexander & Helm, 1990).
Urea Biosensors
Urea biosensors have advanced significantly, with designs for detecting and quantifying urea concentration due to its role as a metabolic end product in humans and its presence in various industries. These biosensors utilize enzyme urease as a bioreceptor, indicating urea's importance in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Research on urease inhibitors showcases their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This highlights the chemical's role in developing new pharmaceuticals for addressing such health issues (Kosikowska & Berlicki, 2011).
Environmental and Safety Assessments
Studies on urea-based herbicides and their toxicity to non-target organisms like fish and amphibians provide critical insights into environmental safety and regulatory considerations. These investigations help in understanding the ecological impact and guiding the safe use of such chemicals (Marlatt & Martyniuk, 2017).
Urea in Ruminant Nutrition
The role of urea in ruminant nutrition, particularly its use as a non-protein nitrogen source in feed, exemplifies its application in animal husbandry. Research delves into optimizing urea utilization to improve the efficiency of its conversion into microbial protein, benefiting ruminant growth and productivity (Jin et al., 2018).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOCRZAAFGRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
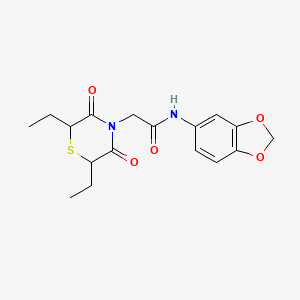
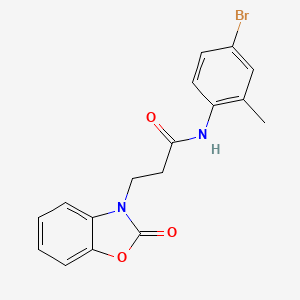
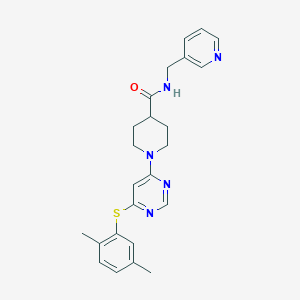
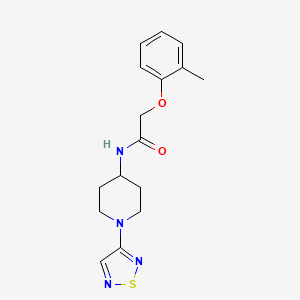
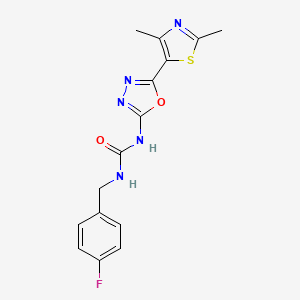
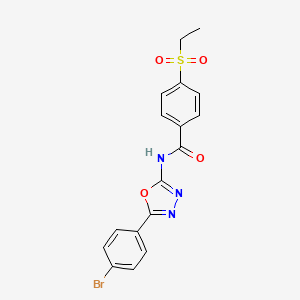
![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
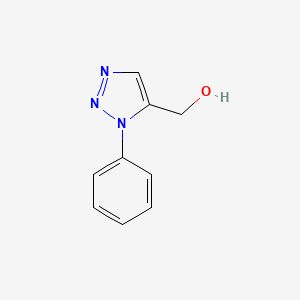
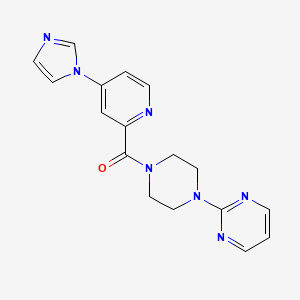
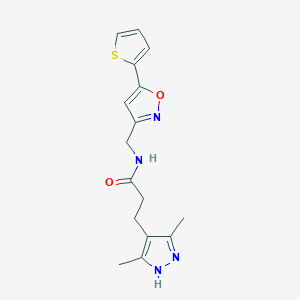
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)